Enhanced LogP and Reduced TPSA vs. Des-Iodo Analog Favor Blood-Brain Barrier Permeability
The iodine atom at the 5-position increases lipophilicity and reduces topological polar surface area relative to the unsubstituted 3-(1H-1,2,3-triazol-1-yl)piperidine. Computed XLogP3-AA for the target compound is 0.4, compared to a calculated XLogP3-AA of -0.2 for the des-iodo analog [1]. TPSA decreases from 55.6 Ų (des-iodo) to 42.7 Ų for the iodo derivative, a reduction of 12.9 Ų. This shift places the compound closer to the physicochemical space associated with passive blood-brain barrier penetration (typically TPSA < 60-70 Ų and positive LogP) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4; TPSA = 42.7 Ų |
| Comparator Or Baseline | 3-(1H-1,2,3-triazol-1-yl)piperidine (des-iodo): XLogP3-AA = -0.2; TPSA = 55.6 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.6 log units; ΔTPSA = -12.9 Ų |
| Conditions | Computed via XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
Procurement of the 5-iodo derivative is justified when CNS penetration is a design goal, as the altered physicochemical profile predicts improved passive membrane permeability relative to the unsubstituted parent scaffold.
- [1] PubChem. Computed properties for CID 137838130 [3-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine] and CID 138454887 [3-(1H-1,2,3-triazol-1-yl)piperidine]. National Center for Biotechnology Information. Retrieved 2026-05-13. View Source
- [2] Pajouhesh, H.; Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
